molecular formula C5H14Cl2N2O B2618302 (Oxolan-3-ylmethyl)hydrazine dihydrochloride CAS No. 1221722-22-0

(Oxolan-3-ylmethyl)hydrazine dihydrochloride

Cat. No.: B2618302
CAS No.: 1221722-22-0
M. Wt: 189.08
InChI Key: YMNWVBWQLXIPSD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

(Oxolan-3-ylmethyl)hydrazine dihydrochloride adheres to systematic IUPAC naming conventions. Its name derives from the oxolane (tetrahydrofuran) ring substituted at the 3-position with a methylhydrazine group, followed by two hydrochloride counterions. The compound’s IUPAC name explicitly reflects its core structural components: the oxolane ring, the methyl linker, the hydrazine functional group, and the dihydrochloride salt form.

Identifier Value Source
IUPAC Name This compound PubChem, Sigma-Aldrich
CAS Number 1221722-22-0 PubChem, Sigma-Aldrich
Molecular Formula C₅H₁₄Cl₂N₂O PubChem, Sigma-Aldrich
Molecular Weight 189.08 g/mol PubChem, Sigma-Aldrich

Molecular Architecture: Oxolane Ring-Hydrazine Motif Connectivity

The molecule consists of a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methylhydrazine group. The hydrazine moiety (-NH-NH₂) is directly bonded to the methyl group, which is connected to the oxolane ring. The dihydrochloride counterions (Cl⁻) neutralize the hydrazine’s positive charge, forming a zwitterionic structure.

Key Structural Features :

  • Oxolane Ring : A five-membered saturated oxygen-containing heterocycle with chair-like conformational flexibility.
  • Hydrazine Linkage : A nitrogen-rich functional group enabling hydrogen bonding and coordination chemistry.
  • Salt Formation : The dihydrochloride salt enhances solubility in polar solvents and stabilizes the compound.

Crystallographic Data and Solid-State Conformational Analysis

Crystallographic data for this compound are not explicitly reported in public databases. However, structural analogs of tetrahydrofuran derivatives often exhibit chair conformations stabilized by intramolecular hydrogen bonding. The hydrazine moiety’s flexibility may allow for anti or syn arrangements relative to the oxolane ring, depending on intermolecular interactions.

Hypothetical Solid-State Behavior :

Property Inferred Value Rationale
Conformation Chair (oxolane), anti (hydrazine) Typical for oxolane analogs
Packing Motif Hydrogen-bonded sheets Hydrazine-NH₂ interactions

Spectroscopic Profiling (NMR, IR, MS)

While direct spectroscopic data for this compound are limited, analogous compounds provide a basis for interpretation:

¹H NMR (Hypothetical) :

Signal Chemical Shift (δ, ppm) Integration Assignment
Oxolane protons 1.8–4.5 Multiplet CH₂ and CH (ring)
Methyl group 2.5–3.0 Singlet CH₂ (methyl)
Hydrazine NH₂ 7.5–8.5 Broad NH₂ (exchange broadening)

Properties

IUPAC Name

oxolan-3-ylmethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-7-3-5-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNWVBWQLXIPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-22-0
Record name (oxolan-3-ylmethyl)hydrazine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-3-ylmethyl)hydrazine dihydrochloride typically involves the reaction of tetrahydrofuran-3-ylmethyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Oxolan-3-ylmethyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5H12N2O·2HCl
  • Molecular Weight : Approximately 152.62 g/mol
  • Structure : The compound features an oxolane (tetrahydrofuran) ring linked to a hydrazine functional group, contributing to its unique reactivity and solubility in water.

Scientific Research Applications

  • Organic Synthesis
    • Used as a reagent in organic synthesis, (Oxolan-3-ylmethyl)hydrazine dihydrochloride serves as a building block for the synthesis of more complex molecules. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including substitution and oxidation processes.
  • Biological Studies
    • The compound has shown potential in studying enzyme mechanisms and biochemical assays. It can form reactive intermediates that interact with biological macromolecules, potentially leading to pharmacological effects such as enzyme inhibition.
  • Pharmaceutical Development
    • Investigated for its therapeutic properties, this compound is a candidate for developing new pharmaceutical compounds. Its interactions with specific molecular targets may contribute to its efficacy in treating various diseases .
  • Materials Science
    • Recent studies have explored its use as an additive in the fabrication of tin-based perovskite solar cells. The compound effectively inhibits the oxidation of Sn²⁺ into Sn⁴⁺ during the crystallization process, enhancing the power conversion efficiency of solar cells to up to 9.26% .

Case Studies

  • Enhancement of Solar Cell Efficiency
    • A study demonstrated that incorporating this compound into the precursor solution for tin-based perovskite solar cells significantly improved their stability and efficiency. The devices maintained approximately 90% of their initial efficiency after 55 days in storage, showcasing the compound's utility in renewable energy technologies .
  • Biochemical Assays
    • In biochemical research, this compound has been employed as a probe for enzyme activity assays. Its ability to form reactive intermediates allows researchers to study enzyme kinetics and mechanisms more effectively.

Mechanism of Action

The mechanism of action of (Oxolan-3-ylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Heteroatom Variation

[(Thiolan-3-yl)methyl]hydrazine Dihydrochloride (CAS: 1803607-77-3)
  • Structure : Replaces the oxolane oxygen with sulfur, forming a thiolane ring.
  • Properties: Molecular weight: 205.15 g/mol (higher due to sulfur). Stability: Thioethers are generally less stable toward oxidation than ethers, which may limit applications in oxidative environments .
(Oxolan-2-ylmethyl)hydrazine Dihydrochloride (CAS: 1209582-60-4)
  • Structure : Substituent at the 2-position of the oxolane ring.
  • Properties: Molecular weight: 189.09 g/mol (identical to 3-isomer). Reactivity: Steric and electronic differences at the 2-position may influence regioselectivity in cyclization reactions.

Functional Group Variations

[3-(Dimethylamino)propyl]hydrazine Dihydrochloride (CAS: 871-56-7)
  • Structure: Features a dimethylamino-propyl chain instead of an oxolane ring.
  • Properties :
    • Molecular weight: 190.12 g/mol .
    • Reactivity: The tertiary amine group enhances solubility in polar solvents and may act as a base in reactions, contrasting with the neutral oxolane ring. This compound is more likely to participate in acid-base catalysis .
    • Applications: Used in pharmaceuticals for its ability to form stable coordination complexes .
[(Thiophen-3-yl)methyl]hydrazine Hydrochloride (CAS: 1427454-16-7)
  • Structure : Substitutes oxolane with an aromatic thiophene ring.
  • Properties: Molecular weight: 164.66 g/mol. Reactivity: The aromatic thiophene ring enables π-π stacking interactions, useful in materials science.

Stability and Toxicity

  • The oxolane group may reduce volatility compared to alkylhydrazines, improving handling safety .
  • 1,2-Dimethylhydrazine Dihydrochloride: Highly carcinogenic (induces angiosarcomas and liver tumors in rodents), emphasizing the critical role of substituents in toxicity. The methyl groups here enhance metabolic activation to carcinogens, unlike the oxolane derivative .
  • Hydrazine Dihydrochloride (CAS: 5341-61-7): Simpler structure (Cl₂H₆N₂) with higher acute toxicity (LD₅₀: 100–200 mg/kg in rats). The oxolane derivative’s bulkier structure likely reduces bioavailability and toxicity .

Materials Science

  • (Oxolan-3-ylmethyl)hydrazine dihydrochloride : Used to reduce Sn⁴⁺ to Sn²⁺ in tin halide perovskites, improving film coverage and device efficiency (PCE: 5.4%) .
  • Cystamine Dihydrochloride : Superior to hydrazine in producing sulfur-doped rGO for rubber composites, enhancing mechanical strength .

Physical and Spectral Properties

Property This compound Hydrazine Dihydrochloride [3-(Dimethylamino)propyl]hydrazine dihydrochloride
Molecular Weight (g/mol) 189.09 104.97 190.12
Solubility Soluble in ethanol, water Highly water-soluble Soluble in polar aprotic solvents (e.g., DMF)
Melting Point Not reported 198–200°C Oil form; no defined melting point
IR Signature N–H stretch ~3300 cm⁻¹, C–O–C ~1120 cm⁻¹ N–H stretch ~3200 cm⁻¹ N–H stretch ~3250 cm⁻¹, C–N ~1180 cm⁻¹

Biological Activity

(Oxolan-3-ylmethyl)hydrazine dihydrochloride is a compound that has garnered attention in various fields, particularly in drug development and material science. Its unique structure, featuring an oxolane ring and hydrazine group, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C6_6H9_9Cl2_2N3_3O
  • Molecular Weight : 152.62 g/mol
  • Structure : The compound exists as a dihydrochloride salt, enhancing its solubility in water, which is advantageous for biological applications.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The hydrazine component can form reactive intermediates that interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to pharmacological effects.
  • Interaction with Biomolecules : Preliminary studies suggest that the compound may interact with proteins and nucleic acids, which could contribute to its therapeutic potential.
  • Cellular Pathway Disruption : The compound may affect cellular signaling pathways, further influencing its biological activity.

Applications in Drug Development

The compound's biological activity has led to its exploration in medicinal chemistry:

  • Antitumor Activity : Studies have shown that compounds similar to this compound exhibit antitumor properties. These findings suggest potential applications in cancer therapy.
  • Antiviral Properties : Research into related hydrazine compounds indicates activity against viral infections, positioning this compound as a candidate for antiviral drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
AntitumorExhibits cytotoxic effects on cancer cell lines
AntiviralPotential activity against viral pathogens
Cellular InteractionInteracts with proteins and nucleic acids

Case Study: Antitumor Efficacy

A study investigated the antitumor efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study: Enzyme Interaction

Another study focused on the enzyme inhibition properties of the compound. It was found to inhibit the activity of certain hydrolases involved in metabolic pathways, leading to altered cellular metabolism in treated cells. This inhibition was quantified using enzyme kinetics assays.

Q & A

Q. Methodological Answer :

  • Spectrophotometry : Derivatize with p-dimethylaminobenzaldehyde (DMAB) in acidic ethanol. Measure absorbance at 458 nm using a calibration curve (0.1–10 µg/mL range) .
  • Titration : Employ iodometric titration in 1 M HCl, using starch indicator to detect excess iodine .
  • HPLC-MS : Utilize a hydrophilic interaction liquid chromatography (HILIC) column coupled with mass spectrometry for trace-level detection .

Advanced: How can reaction conditions be optimized when using this compound as a reducing agent in transition metal reactions?

Q. Methodological Answer :

  • Parameter Optimization :

    VariableTested RangeOptimal Condition
    Acid Concentration1–6 M HCl3 M HCl
    Reaction Temperature60–100°CReflux (100°C)
    Molar Excess1.5–3.0 equivalents2.0 equivalents
    • Monitoring : Track metal reduction via ICP-OES or X-ray photoelectron spectroscopy (XPS) .
    • Side Reactions : Mitigate over-reduction by adding stabilizing agents (e.g., EDTA) .

Advanced: What strategies ensure stability of this compound under varying storage conditions?

Q. Methodological Answer :

  • Stability Studies :
    • Thermal Analysis : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .
    • Humidity Tests : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor hygroscopicity via dynamic vapor sorption (DVS) .
    • Light Sensitivity : Conduct UV-accelerated degradation studies (300–400 nm) with HPLC stability-indicating assays .

Advanced: How does steric hindrance from the oxolane group influence nucleophilic reactivity compared to phenylhydrazine derivatives?

Q. Methodological Answer :

  • Kinetic Studies : Compare reaction rates in model nucleophilic substitutions (e.g., with benzaldehyde).
    • Electronic Effects : The electron-donating oxolane group reduces hydrazine’s nucleophilicity versus electron-withdrawing phenyl groups .
    • Steric Effects : Use molecular docking simulations to quantify steric bulk (e.g., computed LogP values) .
  • Experimental Validation : Monitor reaction progress via 13^{13}C NMR to track intermediate formation .

Advanced: What mechanistic insights explain side reactions during azo compound synthesis using this reagent?

Q. Methodological Answer :

  • Common Side Reactions :
    • Diazonium Salt Formation : Occurs at low pH (<2); mitigate by buffering at pH 4–5 .
    • Oxidative Coupling : Use inert atmospheres (N2_2) and antioxidants (e.g., ascorbic acid) .
  • Analytical Mitigation :
    • LC-MS/MS : Identify byproducts (e.g., hydrazones) and optimize stoichiometry .

Basic: How to validate this compound as a reference standard for analytical method development?

Q. Methodological Answer :

  • Pharmacopeial Alignment : Compare purity (>98%) and spectral data (IR, NMR) against USP/EP monographs for analogous hydrazines .
  • Traceability : Use certified reference materials (CRMs) for cross-validation .
  • Forced Degradation : Expose to heat, light, and humidity; confirm stability-indicating HPLC methods resolve degradation products .

Advanced: Can this compound serve as a precursor for bioactive heterocycles (e.g., pyrazoles or indoles)?

Q. Methodological Answer :

  • Indole Synthesis : Adapt Fischer indole protocol:
    • React with cyclohexanone in 6 M HCl at 80°C for 12 hours. Monitor via TLC (hexane/ethyl acetate 3:1) .
  • Pyrazole Formation : Condense with β-keto esters under microwave irradiation (100°C, 20 min); characterize products via 1^1H-15^{15}N HMBC NMR .

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